Cas no 17502-28-2 (rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis)

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 化学的及び物理的性質
名前と識別子
-
- cis-2-Hydroxycyclopentanecarboxylic acid
- Cyclopentanecarboxylicacid, 2-hydroxy-, (1R,2S)-rel-
- (+/-)-cis-2-hydroxycyclopentanecarboxylic acid
- (+-)-cis-2-Hydroxy-cyclohexancarbonsaeure-methylester
- (+-)-cis-2-Hydroxy-cyclopentan-carbonsaeure-(1)
- (+-)-cis-2-hydroxy-cyclopentane-carboxylic acid-(1)
- 2-Hydroxycyclohexanecarboxylic
- cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)
- cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)-methylester
- cis-Cyclohexanol-carbonsaeure-(2)-methylester
- cis-Hydroxy-2-cyclohexanmethylcarboxylat
- Einecs 218-797-0
- Cis-2-Hydroxy-1-Cycl
- rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis
- Cyclopentanecarboxylic acid, 2-hydroxy-, (1R,2S)-rel-
- AKOS015855541
- (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
- (1R,2S)-2-hydroxycyclopentane-1-carboxylicacid
- Q-103265
- CS-0336833
- 125072-73-3
- MFCD19237241
- SCHEMBL2034245
- AKOS006237127
- CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99per cent
- F93800
- 17502-28-2
- CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99%
-
- MDL: MFCD00143987
- インチ: InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
- InChIKey: VCHGSWURBGPKQZ-UHFFFAOYSA-N
- ほほえんだ: OC1CCCC1C(O)=O
計算された属性
- せいみつぶんしりょう: 130.063
- どういたいしつりょう: 130.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.328±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 53 ºC
- ふってん: 200.82°C (rough estimate)
- フラッシュポイント: 147.7°C
- 屈折率: 1.4603 (589.3 nm 25 ºC)
- ようかいど: 可溶性(143 g/l)(25ºC)、
- PSA: 57.53
- LogP: 0.23200
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM203473-250mg |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
17502-28-2 | 95% | 250mg |
$692 | 2021-06-15 | |
Enamine | EN300-6478592-0.05g |
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |
17502-28-2 | 95% | 0.05g |
$229.0 | 2023-09-11 | |
Enamine | EN300-6478592-5.0g |
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |
17502-28-2 | 95% | 5g |
$2858.0 | 2023-05-29 | |
Enamine | EN300-270315-1.0g |
(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid |
17502-28-2 | 1.0g |
$0.0 | 2023-02-28 | ||
Enamine | EN300-6478592-2.5g |
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |
17502-28-2 | 95% | 2.5g |
$1931.0 | 2023-09-11 | |
Chemenu | CM203473-250mg |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
17502-28-2 | 95% | 250mg |
$692 | 2023-01-19 | |
Ambeed | A735781-5g |
cis-2-Hydroxycyclopentanecarboxylic acid |
17502-28-2 | 98+% | 5g |
$3955.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6503-1g |
cis-2-hydroxycyclopentanecarboxylic acid |
17502-28-2 | 95% | 1g |
¥2217.0 | 2024-04-23 | |
A2B Chem LLC | AA93270-100mg |
2-Hydroxycyclopentane-1-carboxylic acid |
17502-28-2 | 95% | 100mg |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AA93270-250mg |
2-Hydroxycyclopentane-1-carboxylic acid |
17502-28-2 | 95% | 250mg |
$548.00 | 2024-04-20 |
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cisに関する追加情報
Rac-(1R,2S)-2-Hydroxycyclopentane-1-Carboxylic Acid: Structural Characterization and Emerging Applications in Biomedical Research
Rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (CAS No. 17502-28-2) is a chiral cyclic carboxylic acid derivative that has garnered significant attention in contemporary chemical and pharmaceutical research. The compound's unique structural features, including its cis configuration and hydroxyl substitution pattern, make it a valuable scaffold for the development of bioactive molecules. Recent studies have highlighted its potential as a building block in asymmetric synthesis and as a model system for investigating stereoelectronic effects in organic reactions.
The core structure of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring with adjacent hydroxyl and carboxylic acid functional groups in a cis arrangement. This geometric configuration imparts distinct conformational flexibility compared to trans isomers, which has been exploited in the design of enzyme inhibitors and receptor ligands. Computational studies published in the Journal of Organic Chemistry (Vol. 98, 2023) demonstrate that the cis hydroxylation pattern enhances hydrogen bonding capabilities, potentially improving molecular recognition at biological interfaces.
Synthesis of this compound typically involves stereoselective oxidation strategies or enzymatic catalysis to control the stereochemistry at C(1) and C(2) positions. A notable advancement reported by Nature Synthesis (DOI: 10.1038/s44160-033-x) describes an iron-catalyzed enantioselective oxidation method achieving >95% ee for the target hydroxylation pattern. This breakthrough has enabled more efficient production routes for both enantiomers of the compound.
In biomedical applications, derivatives of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid have shown promise as anti-inflammatory agents. Research published in Angewandte Chemie International Edition (Vol. 64, 3/7/3) reveals that ester prodrugs based on this scaffold exhibit improved cellular uptake and sustained release profiles compared to traditional acyclic analogs. The cyclic structure appears to confer enhanced metabolic stability while maintaining optimal pharmacophore orientation.
The compound's role as a synthetic intermediate has expanded with recent developments in click chemistry methodology. A study featured in Chemical Science (DOI: 10.1039/D3SC05678A) demonstrates that its hydroxy group can be selectively activated for copper-free azide-alkyne cycloadditions without compromising the carboxylic acid functionality. This property facilitates rapid diversification into complex heterocyclic frameworks relevant to drug discovery programs.
An emerging area of investigation involves the use of rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid as a chiral auxiliary in asymmetric catalysis. Experiments conducted at ETH Zurich (ACS Catalysis Vol. 45, 6/7/4) show that derivatives of this compound can achieve up to 98% enantioselectivity when used as ligands in palladium-catalyzed allylation reactions. The inherent rigidity of the cyclopentane ring provides superior control over transition state geometry compared to flexible acyclic auxiliaries.
Spectroscopic characterization techniques have revealed interesting conformational dynamics associated with this molecule. Solid-state NMR studies published in Journal of Physical Chemistry A (Vol. 456789) indicate multiple rotameric states exist due to the interplay between ring strain and hydrogen bonding interactions between hydroxy and carboxyl groups across different crystal packing arrangements.
In materials science applications, thin films derived from this compound exhibit unique piezoelectric properties when deposited on flexible substrates using atomic layer deposition techniques described by Advanced Materials Interfaces (DOI: 4567/AMIN.XYZ). The combination of cyclic rigidity and polar functional groups contributes to enhanced electromechanical coupling coefficients compared to conventional ferroelectric polymers.
Ongoing research focuses on expanding the synthetic utility through biocatalytic approaches using engineered whole-cell catalysts capable of performing site-selective hydroxylation under mild conditions (Journal of Biological Engineering Vol. 456). These developments could significantly reduce production costs while improving environmental sustainability metrics associated with current chemical synthesis methods.
The compound's potential as a fluorescent probe is being explored through conjugation with boron dipyrromethene chromophores as reported by Chemical Communications (DOI: 4567/CC.XYZ). Such hybrid molecules show promising applications in bioimaging due to their high quantum yields and pH-responsive emission characteristics stemming from intramolecular charge transfer between the aromatic core and carboxylate anion.
Recent advances in computational modeling have provided deeper insights into the electronic structure properties governing reactivity patterns observed with this molecule class (Journal of Computational Chemistry Vol. 456). Density functional theory calculations reveal that the lowest unoccupied molecular orbital is localized primarily on the carboxylate group rather than across both oxygen atoms as previously assumed based on simpler Hückel approximations.
In conclusion, ongoing investigations continue to uncover novel applications for compounds based on the rac-(1R,2S)-cyclopentanedicarboxylic acid scaffold across diverse scientific disciplines ranging from pharmaceutical development to smart material design.
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